molecular formula C13H12N2S B2663359 2-(Allylsulfanyl)-5-phenylpyrimidine CAS No. 344282-09-3

2-(Allylsulfanyl)-5-phenylpyrimidine

Cat. No. B2663359
CAS RN: 344282-09-3
M. Wt: 228.31
InChI Key: KBKQOCUSMSJMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allylsulfanyl)-5-phenylpyrimidine (ASPP) is a novel small molecule that has been studied for its potential applications in the fields of biochemistry and physiology. ASPP is a sulfur-containing heterocycle that has been found to act as a ligand for several proteins and enzymes. This molecule has been studied for its potential to act as a therapeutic agent and as a tool for further research, due to its ability to interact with a variety of proteins and enzymes.

Scientific Research Applications

Organic Synthesis and Material Science

  • Synthesis of Heterocyclic Compounds : Research has shown the utility of 2-(Allylsulfanyl)-5-phenylpyrimidine in synthesizing diverse heterocyclic compounds. For instance, the condensation of S-substituted 6-amino-2-thiouracils with benzaldehydes, including 2-(allylsulfanyl) derivatives, leads to the formation of complex pyrimidines and dipyrimidines. This process highlights the compound's role in building molecular complexity and its potential in synthesizing novel heterocycles with potential biological activities (Petrova, Kim, & Sergeev, 2020).

  • Photocatalytic Applications : Certain derivatives of 2-(Allylsulfanyl)-5-phenylpyrimidine have been investigated for their photocatalytic properties. These studies focus on understanding the electronic and structural characteristics that contribute to their performance in catalytic processes, potentially paving the way for their application in environmental remediation and sustainable chemistry practices (Cao et al., 2013).

  • Corrosion Inhibition : Thiopyrimidine derivatives, closely related to 2-(Allylsulfanyl)-5-phenylpyrimidine, have been evaluated as effective corrosion inhibitors for metals in acidic environments. Their mechanism involves adsorption onto the metal surface, suggesting applications in industrial processes to extend the lifespan of metal components and structures (Singh, Singh, & Quraishi, 2016).

Pharmacology

  • Antiviral Research : Certain pyrimidine derivatives, including those related to 2-(Allylsulfanyl)-5-phenylpyrimidine, have shown promise as antiviral agents. These compounds, through strategic structural modifications, have been found to exhibit inhibitory activity against retroviruses, highlighting their potential in the development of new therapeutic agents for viral infections (Hocková et al., 2003).

  • HIV-1 Reverse Transcriptase Inhibitors : Research into 2-Thioxopyrimidin-4(1H)-one derivatives, structurally similar to 2-(Allylsulfanyl)-5-phenylpyrimidine, has identified potential non-nucleoside HIV-1 reverse transcriptase inhibitors. These studies focus on understanding how different substitutions on the pyrimidine ring affect their inhibitory activity, offering insights into the design of novel anti-HIV therapies (Khalifa & Al-Omar, 2014).

properties

IUPAC Name

5-phenyl-2-prop-2-enylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-2-8-16-13-14-9-12(10-15-13)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKQOCUSMSJMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylsulfanyl)-5-phenylpyrimidine

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